4,4-Diethylpiperidine hydrochloride
Overview
Description
It is a white crystalline powder that is soluble in water and ethanol. The compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of two ethyl groups attached to the fourth carbon of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethylpiperidine hydrochloride typically involves the alkylation of piperidine. One common method is the reaction of piperidine with diethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{N} + 2\text{C}_2\text{H}_5\text{OSO}_3\text{H} \rightarrow \text{C}9\text{H}{19}\text{N} + 2\text{H}_2\text{SO}_4 ]
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. The process includes the use of a hydrogenation catalyst such as molybdenum disulfide under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 4,4-Diethylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: N-oxides of 4,4-Diethylpiperidine.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4,4-Diethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Diethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors in the central nervous system, modulating their activity. It may also inhibit specific enzymes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4,4-Dimethylpiperidine: Similar structure but with methyl groups instead of ethyl groups.
4,4-Diethylpiperidine: The parent compound without the hydrochloride group.
Uniqueness: 4,4-Diethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups enhances its lipophilicity, making it more suitable for certain applications compared to its methyl-substituted counterparts .
Properties
IUPAC Name |
4,4-diethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-3-9(4-2)5-7-10-8-6-9;/h10H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWSGQDWUSLKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-65-8 | |
Record name | Piperidine, 4,4-diethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3970-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-diethylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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